(6-Methoxypyridazin-3-yl)methanamine dihydrochloride
Description
(6-Methoxypyridazin-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H11Cl2N3O. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2.
Properties
IUPAC Name |
(6-methoxypyridazin-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.2ClH/c1-10-6-3-2-5(4-7)8-9-6;;/h2-3H,4,7H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQAMJGSPPGYJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909348-19-1 | |
| Record name | (6-methoxypyridazin-3-yl)methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxypyridazin-3-yl)methanamine dihydrochloride typically involves the reaction of 6-methoxypyridazine with methanamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(6-Methoxypyridazin-3-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into different derivatives with altered properties.
Substitution: This reaction can replace one functional group with another, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
Overview
(6-Methoxypyridazin-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H11Cl2N3O. It is a derivative of pyridazine and has garnered attention for its diverse applications in scientific research, particularly in chemistry, biology, and medicine. This article explores its synthesis, chemical properties, and significant applications supported by case studies and data.
Synthetic Routes
- Reagents : 6-methoxypyridazine, methanamine, hydrochloric acid.
- Conditions : Controlled temperature and specific solvents to ensure high yield.
Chemistry
This compound serves as a vital building block in organic synthesis. It is utilized in the development of more complex molecules, including pharmaceuticals and agrochemicals. Its ability to participate in various reactions makes it a versatile compound for chemists.
Biology
In biological research, this compound acts as a probe to study enzyme interactions and metabolic pathways. Its structural similarity to bioactive compounds allows researchers to explore its role in biological systems, potentially leading to insights into enzyme mechanisms and cellular processes.
Medicine
The compound has shown potential therapeutic applications due to its interaction with specific molecular targets, such as enzymes or receptors. Research indicates that it may inhibit certain enzyme activities, which could be beneficial in treating diseases such as cancer:
- Case Study : A study investigated the effects of this compound on phosphofructokinase isoforms (PFKFB3 and PFKFB4), which are overexpressed in various cancers. The findings suggested that this compound could serve as an effective inhibitor, highlighting its potential in cancer therapy .
Industry
In industrial applications, this compound is used in the development of new materials and chemical processes. Its properties facilitate the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of (6-Methoxypyridazin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: The parent compound of (6-Methoxypyridazin-3-yl)methanamine dihydrochloride, known for its wide range of pharmacological activities.
Pyrimidine: Another six-membered diazine with significant biological and medicinal applications.
Pyrazine: A related compound with diverse chemical and biological properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
(6-Methoxypyridazin-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H10ClN3. It is a derivative of pyridazine, characterized by its six-membered aromatic heterocycle containing two nitrogen atoms. This compound has gained attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest effective inhibition of bacterial growth, which positions it as a potential candidate for developing new antimicrobial agents.
Anticancer Potential
Research has also explored the anticancer properties of this compound. In vitro assays demonstrated that it can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values for these cell lines were found to be in the range of 200-300 µg/mL, indicating moderate potency against these cancer types .
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets, such as enzymes or receptors. It is hypothesized that the compound may bind to the active sites of certain enzymes, thereby inhibiting their activity or altering their function. This interaction can lead to changes in cellular pathways, affecting cell viability and proliferation .
Comparison with Related Compounds
To better understand its unique properties, it is useful to compare this compound with similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| (6-Methylpyridazin-3-yl)methanamine dihydrochloride | Methyl group at position 6 | Moderate antimicrobial and anticancer |
| (6-Chloropyridazin-3-yl)methanamine dihydrochloride | Chlorine substitution at position 6 | Varies based on substitution |
| (6-Fluoropyridazin-3-yl)methanamine dihydrochloride | Fluorine substitution at position 6 | Potentially enhanced potency |
The presence of specific substituents influences the biological activity and reactivity of these compounds. The methyl group in this compound may enhance its interaction with biological targets compared to other derivatives.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited an MIC value of 62.5 µg/mL against E. coli, suggesting strong antibacterial properties. Further testing against methicillin-resistant Staphylococcus aureus indicated promising results, highlighting its potential as a therapeutic agent in treating resistant infections .
- Anticancer Activity : In vitro studies reported that treatment with this compound resulted in significant reductions in cell viability in HeLa and A549 cells, with IC50 values of approximately 226 µg/mL and 242 µg/mL respectively. These findings suggest that it may serve as a lead compound for further development in cancer therapeutics .
Q & A
Basic: What are the recommended synthetic routes for (6-Methoxypyridazin-3-yl)methanamine dihydrochloride?
The synthesis typically involves functionalization of the pyridazine core, followed by amine protection and subsequent hydrochlorination. Key steps include:
- Methoxy group introduction : Methoxylation at the 6-position of pyridazine using nucleophilic substitution or metal-catalyzed coupling.
- Aminomethylation : Reductive amination or direct substitution to introduce the methanamine group at the 3-position.
- Salt formation : Reaction with HCl to form the dihydrochloride salt.
Validation of synthetic routes can be guided by predictive tools (e.g., PISTACHIO, REAXYS) for route feasibility and yield optimization .
Advanced: How can researchers optimize reaction yields and purity for this compound?
- Catalyst screening : Test palladium or copper catalysts for coupling steps to reduce byproducts.
- Purification strategies : Use preparative HPLC or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the dihydrochloride form.
- In-line analytics : Employ LC-MS or NMR to monitor intermediate stability, especially during hydrochlorination, where excess HCl may degrade the methoxy group .
Basic: What are the standard protocols for handling and storing this compound?
- Storage : Store at room temperature in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hygroscopic degradation .
- Safety : Use PPE (gloves, lab coat) and work in a fume hood. In case of exposure, rinse affected areas with water and seek medical advice .
Advanced: How does the compound’s stability vary under experimental conditions (e.g., pH, temperature)?
- pH sensitivity : The dihydrochloride form is stable in acidic conditions (pH 2–5) but may hydrolyze in alkaline buffers.
- Thermal stability : Decomposition occurs above 150°C; avoid lyophilization unless validated for salt integrity .
Basic: Which analytical techniques are recommended for characterizing this compound?
- Purity assessment : HPLC with UV detection (λ = 254 nm) and charged aerosol detection (CAD) for non-chromophoric impurities.
- Structural confirmation : High-resolution MS (HRMS) for exact mass (e.g., [M+H]⁺ = 263.0458) and ¹H/¹³C NMR to verify methoxy and amine protons .
Advanced: How can researchers resolve discrepancies in biological activity data across studies?
- Batch variability : Compare impurity profiles (e.g., residual solvents, counterion ratios) using ion chromatography or ICP-MS.
- Assay conditions : Standardize buffer systems (e.g., avoid Tris buffers that may interact with amine groups) and validate target engagement assays (e.g., SPR, ITC) .
Basic: What are the known biological targets or pathways associated with this compound?
- LOXL2 inhibition : Structural analogs (e.g., (2-Chloropyridin-4-yl)methanamine hydrochloride) show IC₅₀ values <200 nM for LOXL2, suggesting potential antifibrotic or anticancer applications .
- Monoamine oxidase (MAO) modulation : Pyridazine derivatives may interact with MAO isoforms, requiring enzymatic assays for validation .
Advanced: How to design experiments to assess target engagement and selectivity?
- Competitive binding assays : Use fluorescent probes (e.g., BODIPY-labeled inhibitors) in cell lysates to quantify LOXL2 binding.
- Off-target screening : Employ kinase/GPCR panels to rule out non-specific interactions.
- In vivo models : Test efficacy in fibrotic (e.g., liver fibrosis) or tumor xenograft models with pharmacokinetic profiling .
Basic: What computational tools are suitable for predicting this compound’s reactivity or interactions?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with LOXL2’s catalytic domain.
- ADMET prediction : Tools like SwissADME to estimate solubility (LogP ≈ 1.2) and CYP450 interactions .
Advanced: How to validate molecular dynamics (MD) simulations for this compound?
- Force field selection : Use GAFF2 or CHARMM36 parameters optimized for heterocycles and charged amines.
- Experimental cross-validation : Compare simulated binding modes with crystallographic data from analogs (e.g., PDB: 5ZE3 for LOXL2) .
Basic: What are the common structural analogs and their applications?
- (6-Cyclobutoxypyridin-3-yl)methanamine : Higher lipophilicity for blood-brain barrier penetration.
- (6-(Difluoromethoxy)pyridin-3-yl)methanamine : Enhanced metabolic stability via fluorine substitution .
Advanced: How to analyze structure-activity relationships (SAR) for potency optimization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
